molecular formula C9H8O2S B14658164 5-Phenyl-1,3-oxathiole 3-oxide CAS No. 38709-92-1

5-Phenyl-1,3-oxathiole 3-oxide

Cat. No.: B14658164
CAS No.: 38709-92-1
M. Wt: 180.23 g/mol
InChI Key: CDUJMBJRGMSRSP-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-oxathiole 3-oxide is a heterocyclic compound that features a five-membered ring containing oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-oxathiole 3-oxide typically involves the reaction of phenyl-substituted thiiranes with appropriate oxidizing agents. One common method includes the use of benzoyl-substituted thiirans, which undergoes a reaction to form 2-benzoyl-5-phenyl-1,3-oxathiole . The reaction conditions often involve mild temperatures around 120°C, but higher temperatures can lead to decomposition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl group and the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted oxathioles and thiol derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

5-Phenyl-1,3-oxathiole 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-oxathiole 3-oxide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions that influence biological pathways. Its effects are mediated through interactions with enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-oxathiole 3-oxide is unique due to its specific ring structure that includes both oxygen and sulfur atoms. This combination provides distinct electronic properties and reactivity patterns, making it valuable for specialized applications in various scientific fields.

Properties

CAS No.

38709-92-1

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

5-phenyl-1,3-oxathiole 3-oxide

InChI

InChI=1S/C9H8O2S/c10-12-6-9(11-7-12)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

CDUJMBJRGMSRSP-UHFFFAOYSA-N

Canonical SMILES

C1OC(=CS1=O)C2=CC=CC=C2

Origin of Product

United States

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